molecular formula C12H15NO4 B14475754 N-Acetyl-O-(4-methylphenyl)-L-serine CAS No. 65445-68-3

N-Acetyl-O-(4-methylphenyl)-L-serine

Cat. No.: B14475754
CAS No.: 65445-68-3
M. Wt: 237.25 g/mol
InChI Key: MMYJEGHNVMUYFO-NSHDSACASA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-O-(4-methylphenyl)-L-serine typically involves the acetylation of L-serine followed by the introduction of the 4-methylphenyl group. One common method involves the use of acetic anhydride and a suitable catalyst to acetylate the amino group of L-serine. The 4-methylphenyl group can then be introduced through a nucleophilic substitution reaction using a suitable phenylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-O-(4-methylphenyl)-L-serine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the acetyl group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the 4-methylphenyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-Acetyl-O-(4-methylphenyl)-L-serine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Acetyl-O-(4-methylphenyl)-L-serine involves its interaction with specific molecular targets and pathways. The acetyl group can participate in acetylation reactions, modifying the activity of proteins and enzymes. The 4-methylphenyl group can influence the compound’s binding affinity and specificity for certain receptors or enzymes, thereby modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-serine: Lacks the 4-methylphenyl group, resulting in different chemical and biological properties.

    O-(4-Methylphenyl)-L-serine: Lacks the acetyl group, affecting its reactivity and applications.

    N-Acetyl-O-(phenyl)-L-serine: Similar structure but with a phenyl group instead of a 4-methylphenyl group.

Uniqueness

N-Acetyl-O-(4-methylphenyl)-L-serine is unique due to the presence of both the acetyl and 4-methylphenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds, making it valuable for various applications.

Properties

CAS No.

65445-68-3

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

(2S)-2-acetamido-3-(4-methylphenoxy)propanoic acid

InChI

InChI=1S/C12H15NO4/c1-8-3-5-10(6-4-8)17-7-11(12(15)16)13-9(2)14/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16)/t11-/m0/s1

InChI Key

MMYJEGHNVMUYFO-NSHDSACASA-N

Isomeric SMILES

CC1=CC=C(C=C1)OC[C@@H](C(=O)O)NC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)OCC(C(=O)O)NC(=O)C

Origin of Product

United States

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